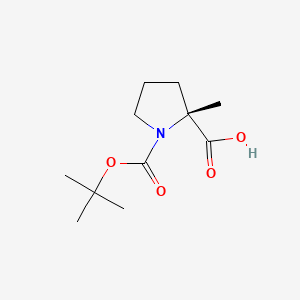

(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

Description

(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (CAS: 166170-15-6) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl substituent at the 2-position. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The compound’s stereochemistry (R-configuration) and functional groups make it valuable in pharmaceutical synthesis, particularly as a building block for peptidomimetics and enzyme inhibitors. For example, it is used in the synthesis of precursors for PARP PET imaging probes .

Properties

IUPAC Name |

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXRKJHVAUKXRN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654643 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166170-15-6 | |

| Record name | (R)-Boc-2-methylproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166170-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166170156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butoxycarbonyl)-2-methyl-D-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.207.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group in pyrrolidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form lactams or reduction to form more saturated derivatives.

Coupling Reactions: It can participate in peptide coupling reactions using reagents like HATU or EDCI in the presence of a base.

Common Reagents and Conditions

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: HATU, EDCI, and bases like N,N-diisopropylethylamine (DIPEA).

Major Products

Deprotected Amine: Removal of the Boc group yields the free amine.

Lactams: Oxidation of the pyrrolidine ring.

Peptides: Coupling reactions with carboxylic acids or other amines.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound is compared to structurally related pyrrolidine derivatives with variations in protecting groups, substituents, and stereochemistry. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Functional Group and Reactivity Differences

- Protecting Groups: The Boc group (tert-butoxycarbonyl) in the target compound is base-labile and removed under acidic conditions (e.g., TFA), making it ideal for orthogonal protection strategies . In contrast, the Cbz group (benzyloxycarbonyl) in the analog (CAS 63399-74-6) is removed via hydrogenolysis, limiting its use in hydrogenation-sensitive contexts . Boc-protected compounds generally exhibit better solubility in organic solvents compared to Cbz derivatives due to the bulky tert-butyl group .

Substituent Effects :

- The 2-methyl group in the target compound enhances steric hindrance, influencing its conformational flexibility and reactivity in coupling reactions (e.g., amide bond formation with EDCI/DMAP) .

- Derivatives like (2S,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid (CAS 83624-01-5) introduce 4-methoxy substituents , which alter hydrogen-bonding capacity and electronic properties, impacting their utility in asymmetric catalysis .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-D-α-Me-Pro-OH, is a derivative of pyrrolidine and is widely used in organic synthesis, particularly in peptide chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group, enhances its utility in various biological and chemical applications.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 166170-15-6

- PubChem ID : 41097301

Structural Characteristics

The compound contains a five-membered nitrogen-containing heterocycle with a methyl group at the 2-position, which can significantly influence its reactivity and biological interactions. The presence of the Boc group allows for selective protection and deprotection during synthetic processes.

The biological activity of this compound primarily involves:

- Enzyme Interactions : It serves as a substrate or inhibitor in enzymatic reactions, facilitating studies on enzyme mechanisms and protein-ligand interactions.

- Peptide Synthesis : The compound is crucial in the synthesis of peptides due to its ability to undergo coupling reactions without generating unwanted by-products.

Applications in Research

- Peptide Synthesis : Utilized as a building block in the synthesis of bioactive peptides. Its structural features allow for efficient coupling reactions.

- Drug Development : Acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

- Biological Studies : Used in studying the dynamics of enzyme mechanisms and understanding protein folding and interactions.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound as a precursor in peptide synthesis resulted in higher yields compared to traditional methods. The study highlighted its role in minimizing side reactions during the coupling process, thereby increasing overall efficiency.

| Peptide Sequence | Yield (%) | Reaction Conditions |

|---|---|---|

| Ac-RGDS-NH₂ | 85 | HATU, DMF |

| Ac-VPML-NH₂ | 78 | EDCI, CH₂Cl₂ |

Case Study 2: Enzyme Mechanism Studies

Research involving this compound has elucidated its role in enzyme inhibition. For instance, it was found to interact with specific proteases, providing insights into the design of enzyme inhibitors for therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid | 166170-15-6 | Different stereochemistry; used in similar applications |

| N-Boc-L-β-proline | 143109-99-4 | Commonly used in peptide synthesis; similar Boc protection |

| (S)-1-Boc-piperidine-3-carboxylic acid | 109523-13-9 | Similar structure; used for different peptide sequences |

Safety and Handling

The compound is classified with cautionary statements indicating potential hazards such as irritation upon contact. Proper safety measures should be taken when handling this compound in laboratory settings.

Q & A

Q. What are the standard synthetic routes for (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid, and how is stereochemical integrity maintained?

The synthesis typically involves multi-step protocols, including Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by stereoselective introduction of the methyl group at the 2-position. For example, a two-step process may involve:

- Step 1 : Protection of the pyrrolidine nitrogen using Boc anhydride under basic conditions (e.g., NaHCO₃) to prevent racemization.

- Step 2 : Methylation via alkylation or cross-coupling reactions, ensuring enantiomeric purity by using chiral catalysts or resolving agents . Critical parameters include temperature control (<0°C during Boc protection) and inert atmospheres to avoid side reactions.

Q. How is this compound characterized structurally, particularly its stereochemistry?

X-ray crystallography is the gold standard for confirming stereochemistry. Single-crystal X-ray studies (e.g., using SHELXL software) provide bond lengths, angles, and the absolute configuration via Flack parameter analysis . For example, a Flack parameter of 0.02(2) confirms the (R)-configuration . Complementary techniques like chiral HPLC and NMR (e.g., NOESY for spatial proximity analysis) validate purity and configuration .

Q. What are its primary applications in organic synthesis and medicinal chemistry?

This compound serves as a chiral building block in peptide synthesis (Boc-protected amines) and as a precursor for bioactive molecules. For instance, it is used to synthesize protease inhibitors and ligands for G-protein-coupled receptors (GPCRs) by coupling carboxylic acid groups with amines via EDCI/HOBt activation .

Advanced Research Questions

Q. How does stereochemistry influence its reactivity in cross-coupling reactions?

The (R)-configuration at the 2-position affects steric hindrance during coupling reactions. For example, Suzuki-Miyaura reactions with aryl boronic acids proceed with higher yields (~85%) when the methyl group is in the (R)-configuration due to reduced steric clash with palladium catalysts. In contrast, the (S)-isomer shows lower reactivity (yields ~60%) . Computational modeling (DFT) can predict transition-state geometries to optimize catalyst design .

Q. How can conflicting crystallographic data (e.g., Flack parameters near 0.5) be resolved?

Ambiguous Flack parameters may arise from pseudo-symmetry or twinning. Strategies include:

- Twin refinement : Using SHELXL’s TWIN command to model twinning fractions.

- Alternative datasets : Collecting data at higher resolution (<1.0 Å) or lower temperatures (100 K) to reduce thermal motion . For example, a study resolved conflicting Flack values (0.48 vs. 0.02) by re-refining data with a TWIN matrix, confirming the correct enantiomer .

Q. What methodologies optimize solubility for aqueous-phase reactions without compromising stability?

Co-solvent systems (e.g., DMSO/H₂O or THF/H₂O) enhance solubility while maintaining Boc group stability. For instance, 10% DMSO in pH 7.4 buffer increases solubility to 12 mg/mL without hydrolysis over 24 hours. Stability tests via LC-MS confirm no degradation (retention time: 1.03 min; m/z 556 [M+H]+) .

Q. How does this compound compare to analogs like (R)-1-Boc-3-trifluoromethylpyrrolidine-2-carboxylic acid in drug discovery?

The methyl group offers lower steric demand compared to trifluoromethyl analogs, enabling better binding to shallow enzyme pockets. For example, in protease inhibition assays, the methyl derivative shows IC₅₀ = 0.8 μM vs. 2.3 μM for the trifluoromethyl analog. However, trifluoromethyl groups enhance metabolic stability (t₁/₂: 4.5 h vs. 1.2 h in liver microsomes) .

Methodological Notes

- Crystallographic Refinement : Use SHELXL-2018 for high-resolution data; employ the Hooft y parameter for enantiomer validation .

- Stereochemical Analysis : Combine X-ray, chiral HPLC, and vibrational circular dichroism (VCD) for robust confirmation .

- Safety Protocols : Handle with nitrile gloves and fume hoods due to skin/eye irritation risks (H315, H319) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.